molecular formula C24H19NO3S B11192965 6-(2,4-dimethoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one

6-(2,4-dimethoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one

Cat. No.: B11192965
M. Wt: 401.5 g/mol
InChI Key: RDQURZAQBLJOIL-UHFFFAOYSA-N
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Description

6-(2,4-Dimethoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by its unique structure, which includes an indeno ring fused with a benzothiazepine moiety. The presence of methoxy groups at the 2 and 4 positions of the phenyl ring adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dimethoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to cyclization to form the final product. Specific reagents and catalysts, such as Lewis acids, are used to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-(2,4-Dimethoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe to investigate biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,4-dimethoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,4-Dimethoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is unique due to its specific substitution pattern and the presence of methoxy groups

Properties

Molecular Formula

C24H19NO3S

Molecular Weight

401.5 g/mol

IUPAC Name

11-(2,4-dimethoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C24H19NO3S/c1-27-14-11-12-17(19(13-14)28-2)24-21-22(15-7-3-4-8-16(15)23(21)26)25-18-9-5-6-10-20(18)29-24/h3-13,24-25H,1-2H3

InChI Key

RDQURZAQBLJOIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)OC

Origin of Product

United States

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